N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)-N~1~-cyclopropylglycinamide
Overview
Description
This compound is a type of sulfonamide, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one carbon atom. The carbon is typically part of another functional group, leading to a wide variety of potential compounds. Sulfonamides are known for their use in antibiotics, although they can have other uses as well .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide. The specific reactants and conditions would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with the other functional groups present in the molecule. These could include aromatic rings, halogens, and others .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Sulfonamides are generally stable, but can participate in reactions involving the nitrogen atom or the sulfur-oxygen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the presence of any charges or polar bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3S/c19-14-3-9-17(10-4-14)26(24,25)22(12-18(23)21-16-7-8-16)11-13-1-5-15(20)6-2-13/h1-6,9-10,16H,7-8,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTALRYUCXDTNDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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